3-(2-chlorophenyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-chlorophenyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C25H24ClN3O4S and its molecular weight is 497.99. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-(2-chlorophenyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide (CAS Number: 1170620-82-2) is a novel synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides an in-depth examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C25H24ClN3O4S, with a molecular weight of 498.0 g/mol. The compound features a complex structure that includes a chlorophenyl group, a benzothiazole moiety, and an isoxazole ring, which are known to contribute to various biological activities.
Property | Value |
---|---|
CAS Number | 1170620-82-2 |
Molecular Formula | C25H24ClN3O4S |
Molecular Weight | 498.0 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of the benzothiazole intermediate from 6-ethoxyaniline and potassium thiocyanate.
- Coupling with isoxazole derivatives using coupling agents such as DCC (N,N’-dicyclohexylcarbodiimide).
- Final modification to introduce the tetrahydrofuran side chain.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : A431 (human epidermoid carcinoma), A549 (non-small cell lung cancer), H1299.
- Methodology : MTT assay was employed to assess cell viability.
Results indicated that at concentrations of 1, 2, and 4 μM, the compound exhibited:
- Inhibition of Cell Proliferation : Marked reduction in cell viability across all tested lines.
- Induction of Apoptosis : Flow cytometry analysis revealed increased apoptotic cell populations.
Anti-inflammatory Effects
The compound also demonstrated anti-inflammatory properties by modulating key inflammatory cytokines:
- Cytokine Assay : Levels of IL-6 and TNF-α were measured using ELISA in RAW264.7 macrophages.
Findings indicated a significant decrease in these pro-inflammatory markers, suggesting potential therapeutic applications in inflammatory diseases.
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of Proliferative Signaling : Interference with pathways that promote cancer cell growth.
- Induction of Apoptosis : Activation of caspases leading to programmed cell death.
- Modulation of Cytokine Production : Downregulation of inflammatory mediators.
Study 1: Anticancer Activity
In a study published by Mortimer et al., several benzothiazole derivatives were synthesized and evaluated for their anticancer activity. The lead compound showed promising results against A431 and A549 cells, with IC50 values indicating potent activity comparable to established chemotherapeutics .
Study 2: Anti-inflammatory Effects
Another research highlighted the anti-inflammatory properties of related compounds where significant reductions in IL-6 and TNF-α levels were observed after treatment with benzothiazole derivatives . This supports the hypothesis that modifications to the benzothiazole structure can enhance anti-inflammatory efficacy.
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-methyl-N-(oxolan-2-ylmethyl)-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O4S/c1-3-31-16-10-11-20-21(13-16)34-25(27-20)29(14-17-7-6-12-32-17)24(30)22-15(2)33-28-23(22)18-8-4-5-9-19(18)26/h4-5,8-11,13,17H,3,6-7,12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLALEWNAKOHIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CC3CCCO3)C(=O)C4=C(ON=C4C5=CC=CC=C5Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.